GK13S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

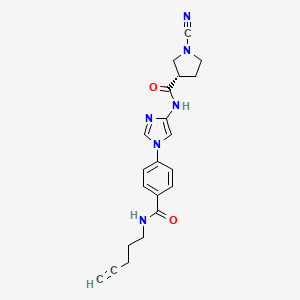

Formule moléculaire |

C21H22N6O2 |

|---|---|

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H22N6O2/c1-2-3-4-10-23-20(28)16-5-7-18(8-6-16)27-13-19(24-15-27)25-21(29)17-9-11-26(12-17)14-22/h1,5-8,13,15,17H,3-4,9-12H2,(H,23,28)(H,25,29)/t17-/m0/s1 |

Clé InChI |

LSHAYFDZIOIKII-KRWDZBQOSA-N |

SMILES isomérique |

C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)[C@H]3CCN(C3)C#N |

SMILES canonique |

C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)C3CCN(C3)C#N |

Origine du produit |

United States |

Foundational & Exploratory

GK13S: A Deep Dive into its Mechanism of Action as a UCHL1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GK13S, a potent and specific inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinase (DUB) implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. This compound has emerged as a critical tool for studying UCHL1 function and as a potential lead compound for drug development.

Core Mechanism: Covalent Inhibition and a Unique Hybrid Conformation

This compound acts as a highly potent, specific, and covalent inhibitor of UCHL1.[1] Its mechanism is centered on the formation of a covalent bond with the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This irreversible binding is facilitated by the cyanamide "warhead" of this compound, which reacts with the thiol group of Cys90 to form a stable isothiourea linkage.[1][3]

The specificity of this compound for UCHL1 over other members of the UCH family of deubiquitinases is attributed to the unique conformation it induces upon binding.[1][3][4] X-ray crystallography has revealed that the UCHL1-GK13S complex is locked in a hybrid conformation, exhibiting features of both the apo (unbound) and ubiquitin-bound states of the enzyme.[3][4][5] This distinct conformational state is crucial for its high-affinity interaction and selective inhibition. Specifically, the pyrrolidine moiety of this compound occupies a pocket that is characteristic of the apo conformation of UCHL1, contributing to its specificity.[2][6]

Furthermore, this compound mimics the C-terminal diglycine (LRGG) motif of ubiquitin, allowing it to occupy the substrate-binding cleft.[1][3] The central amide and imidazole ring of this compound form hydrogen bonds with backbone residues of UCHL1, including Phe160, Met6, and Ile8, which are also involved in coordinating the C-terminus of ubiquitin.[2][3]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against UCHL1 has been quantified through various biochemical assays. The following table summarizes the key quantitative data:

| Parameter | Value | Assay Condition | Reference |

| IC50 | 50 nM | Recombinant UCHL1 (0.8 µM), 1-hour preincubation | [2][7] |

| IC50 | 87 nM | Not specified | [1] |

| Inhibition of cellular UCHL1 | 1-10 µM | HEK293 cells, 24-hour treatment | [7] |

Experimental Protocols

The elucidation of the this compound mechanism of action has been made possible through a series of key experiments. Detailed methodologies for these experiments are outlined below.

Ubiquitin-Rhodamine Cleavage Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against UCHL1.

-

Reagents: Recombinant UCHL1 enzyme, Ubiquitin-rhodamine 110 substrate, assay buffer (e.g., Tris-HCl, DTT, EDTA), and the test compound (this compound).

-

Procedure:

-

Recombinant UCHL1 (e.g., 0.8 µM) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour) at room temperature.[2][3]

-

The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

-

The cleavage of the rhodamine 110 from ubiquitin by active UCHL1 results in an increase in fluorescence.

-

Fluorescence is monitored over time using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined relative to the DMSO control. IC50 values are calculated by fitting the dose-response curve to a suitable equation.[3]

Intact Protein Mass Spectrometry

This technique is employed to confirm the covalent binding of this compound to UCHL1.

-

Sample Preparation:

-

Mass Spectrometry Analysis:

-

The samples are desalted and then analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

The mass of the intact UCHL1 protein is measured.

-

-

Data Interpretation: A mass shift corresponding to the molecular weight of this compound in the compound-treated sample compared to the DMSO control confirms the covalent adduction of the inhibitor to the enzyme.[3]

Cellular UCHL1 Inhibition Assay

This assay assesses the ability of this compound to inhibit UCHL1 activity within a cellular context.

-

Cell Culture and Treatment:

-

HEK293 cells are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).[7]

-

-

Cell Lysis and Labeling:

-

Cells are lysed, and the protein concentration is determined.

-

Cell lysates are then incubated with a ubiquitin-vinyl sulfone (Ub-VS) probe, which covalently binds to the active site of deubiquitinases.

-

-

Western Blot Analysis:

-

The labeled proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody against the tag on the Ub-VS probe (e.g., HA-tag).

-

-

Data Analysis: A decrease in the signal of the Ub-VS-labeled UCHL1 band in this compound-treated cells compared to the control indicates inhibition of cellular UCHL1 activity.[4]

Visualizing the Mechanism and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.

Caption: Covalent inhibition of UCHL1 by this compound.

Caption: Experimental workflow for characterizing this compound.

Cellular Effects of UCHL1 Inhibition by this compound

Consistent with its potent inhibition of UCHL1, this compound has been shown to reduce the levels of free monoubiquitin in human glioblastoma U-87 MG cells.[3][4][7] This cellular phenotype mirrors the effect observed in a UCHL1 mutant mouse model, providing strong evidence that this compound effectively engages and inhibits its target in a cellular environment.[1][4] Importantly, inhibition of UCHL1 by this compound does not appear to impair the growth of HEK293 or U-87 MG cells, suggesting it is non-toxic at effective concentrations.[4][6][7]

Conclusion

This compound is a well-characterized, potent, and specific covalent inhibitor of UCHL1. Its unique mechanism of action, involving the induction of a hybrid conformational state, provides a structural basis for its selectivity. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers investigating the role of UCHL1 in health and disease and for those involved in the development of novel therapeutics targeting this important deubiquitinase.

References

- 1. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

What is the function of GK13S in cells?

An In-depth Technical Guide to GK13S: A Chemical Probe for Elucidating the Cellular Functions of the Deubiquitinase UCHL1

Abstract

This compound is a potent, selective, and cell-permeable small molecule that functions as an activity-based probe for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinase (DUB) highly expressed in neuronal tissues and implicated in neurodegenerative diseases and cancer. This guide details the biochemical properties of this compound, its mechanism of action, and its utility in cellular research. We provide a comprehensive overview of its target, UCHL1, including its role in ubiquitin homeostasis and key signaling pathways. Furthermore, this document presents quantitative data on the this compound-UCHL1 interaction and provides detailed experimental protocols for its use in in vitro and cellular assays to probe UCHL1 function. This guide is intended for researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system.

Introduction: The Ubiquitin System and the Role of UCHL1

The post-translational modification of proteins with ubiquitin is a fundamental regulatory mechanism in eukaryotic cells, governing processes such as protein degradation, signal transduction, and DNA repair. This process is dynamically regulated by a cascade of enzymes, including E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, and is reversed by deubiquitinases (DUBs).[1]

Ubiquitin C-terminal Hydrolase L1 (UCHL1), also known as PGP9.5, is one of the most abundant proteins in the brain, constituting up to 5% of the total soluble protein.[2][3] Its primary function is to hydrolyze the isopeptide bond at the C-terminus of ubiquitin, processing ubiquitin precursors and recycling ubiquitin monomers from small adducts.[4][5] This activity is critical for maintaining the cellular pool of free ubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome system (UPS).[4][6]

Given its critical role in protein homeostasis, the dysregulation of UCHL1 has been linked to severe pathologies. Loss of UCHL1 function is associated with neurodegenerative disorders like Parkinson's and Alzheimer's disease, while its abnormal expression is linked to the progression and metastasis of various cancers.[4][7][8][9] To dissect the precise cellular functions of UCHL1 and validate it as a therapeutic target, specific and potent chemical probes are required. This compound was developed to meet this need.

This compound: A Specific and Potent UCHL1 Probe

This compound is a small molecule designed as a potent and non-toxic activity-based probe for UCHL1. It, along with its stereoisomer GK16S (which serves as a minimal-binding negative control), constitutes a chemogenomic pair for the specific investigation of UCHL1 function in a cellular context.[10]

Mechanism of Action: this compound covalently modifies the active site cysteine (C90) of UCHL1 through its cyanamide warhead.[1] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is the basis for its high specificity within the UCH family of deubiquitinases.[4][7][10]

Key Features:

-

Potency: this compound inhibits recombinant UCHL1 with high potency.[11][12]

-

Selectivity: It shows exquisite selectivity for UCHL1 over other highly homologous UCH-family DUBs.[13]

-

Cellular Activity: this compound effectively inhibits UCHL1 in various cell lines, such as HEK293 and the human glioblastoma cell line U-87 MG.[11][12] A key cellular phenotype of this compound treatment is the reduction of monoubiquitin levels, which phenocopies the effect of a pathogenic UCHL1 mutation.[13][11]

-

Bioorthogonal Handle: this compound contains an alkyne group, enabling its use in click chemistry reactions for target identification, visualization, and proteomics studies.[11][12][14]

The Cellular Target: UCHL1 Function and Signaling Pathways

The primary function of this compound in cells is the inhibition of UCHL1. Therefore, understanding the roles of UCHL1 is key to interpreting data from experiments using this compound.

3.1. Role in Protein Homeostasis and Neurodegeneration UCHL1 is crucial for maintaining neuronal health by ensuring a stable supply of monoubiquitin for the UPS.[4] Impairment of this system leads to the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases.[2][4] Loss-of-function mutations in UCHL1 are linked to early-onset neurodegeneration.[1][6]

3.2. Role in Cancer and Metastasis UCHL1 has a dual role in cancer. In some contexts, it acts as a tumor suppressor, but more frequently, it is described as an oncogene that promotes tumor progression and metastasis.[7][15][16] UCHL1 facilitates cancer cell invasion and metastasis through several signaling pathways:

-

TGF-β Signaling: UCHL1 can promote metastasis induced by Transforming Growth Factor-β (TGF-β) by deubiquitinating and stabilizing the TGF-β type I receptor and SMAD2.[9]

-

Akt/Erk Pathways: In gastric cancer and osteosarcoma, UCHL1 overexpression activates the Akt and Erk1/2 signaling pathways, promoting cell proliferation and invasion.[7]

-

Epithelial-to-Mesenchymal Transition (EMT): UCHL1 can induce EMT, a key process for cancer cell invasion, by upregulating pro-EMT genes in prostate cancer cells.[15][17]

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UCHL1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 7. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The functions of UCH-L1 and its relation to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deubiquitinase Activity Profiling Identifies UCHL1 as a Candidate Oncoprotein That Promotes TGFβ-Induced Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of UCHL1 in the pathogenesis of neurodegenerative diseases and brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. UCH-L1 promotes cancer metastasis in prostate cancer cells through EMT induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of GK13S: A Precision Tool for Interrogating Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

A Technical Guide on the Discovery, Mechanism, and Application of a Potent and Selective UCHL1 Inhibitor

Abstract

Ubiquitin C-Terminal Hydrolase L1 (UCHL1) is a deubiquitinase (DUB) implicated in neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. The development of specific inhibitors is crucial for elucidating its complex cellular functions. This technical guide details the discovery and history of GK13S, a potent, selective, and cell-active covalent inhibitor of UCHL1. We delve into its mechanism of action, summarize its inhibitory activity, and provide an overview of the key experimental protocols utilized in its characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the study of UCHL1 and the application of chemical probes like this compound.

Introduction: The Significance of UCHL1

UCHL1, predominantly expressed in neurons and testes, plays a critical role in maintaining cellular ubiquitin homeostasis by hydrolyzing the C-terminal ester and amide bonds of ubiquitin.[1] Dysregulation of UCHL1 activity is associated with neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as the progression of various cancers.[2][3] Consequently, the development of small molecule inhibitors that can selectively modulate UCHL1 activity in a cellular context is of high scientific interest for both basic research and therapeutic discovery.

Discovery of this compound: A Chemogenomic Approach

This compound was identified and characterized as part of a chemogenomic effort to develop potent and specific probes for deubiquitinases.[2][3] The discovery process involved the design and synthesis of a library of activity-based probes derived from nitrile-based DUB inhibitors.[3] These probes were designed with a nitrile "warhead" for covalent modification of the catalytic cysteine residue and an alkyne handle for subsequent bioorthogonal labeling.[3]

The screening of this library led to the identification of this compound as a highly potent and selective inhibitor of UCHL1.[2][3] Its diastereomer, GK16S, which exhibits significantly weaker activity, serves as a valuable negative control for chemogenomic studies, allowing for the specific attribution of cellular effects to UCHL1 inhibition.[2][4]

Mechanism of Action: Covalent Modification and Structural Basis

This compound acts as a covalent inhibitor of UCHL1.[1][5] Intact protein mass spectrometry has confirmed that this compound covalently binds to the active site cysteine residue (Cys90) of UCHL1.[4][6] The nitrile warhead of this compound is thought to form a thioimidate adduct with the catalytic cysteine.[3]

The crystal structure of UCHL1 in complex with this compound reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states.[1][2][3] This unique binding mode, where the pyrrolidine moiety of this compound occupies a distinct pocket in the apo conformation of UCHL1, is believed to be the basis for its high specificity within the UCH family of deubiquitinases.[1][5] this compound also mimics the C-terminal LRGG peptide of ubiquitin, engaging in hydrogen bonding and hydrophobic interactions within the catalytic cleft of UCHL1.[1][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against UCHL1 has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 50 nM | Recombinant UCHL1, 1-hour preincubation | [1][7] |

| Cellular Inhibition | Effective at 1-10 µM | HEK293 cells, 24-hour treatment | [7] |

| Cellular Inhibition | Complete inhibition | U-87 MG cells | [4][8] |

Experimental Protocols

Recombinant UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage Assay)

This assay measures the enzymatic activity of recombinant UCHL1 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

-

Reagents: Recombinant UCHL1, Ubiquitin-Rhodamine substrate, assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.6), this compound.

-

Protocol:

-

Recombinant UCHL1 is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at room temperature.

-

The enzymatic reaction is initiated by the addition of the Ubiquitin-Rhodamine substrate.

-

The increase in fluorescence, resulting from the cleavage of the rhodamine moiety from ubiquitin, is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[4][5]

-

Cellular UCHL1 Activity Assay (HA-Ub-VS Labeling)

This assay assesses the activity of endogenous UCHL1 in a cellular context using an activity-based probe, HA-tagged ubiquitin vinyl sulfone (HA-Ub-VS).

-

Reagents: Cell line of interest (e.g., HEK293, U-87 MG), this compound, HA-Ub-VS probe, cell lysis buffer, antibodies for Western blotting (anti-HA, anti-UCHL1).

-

Protocol:

-

Cells are treated with varying concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).

-

Cells are then lysed, and the lysates are incubated with the HA-Ub-VS probe. This probe covalently binds to the active site of deubiquitinases.

-

The reaction is quenched, and the proteins are separated by SDS-PAGE.

-

Western blotting is performed using an anti-HA antibody to detect the labeling of active DUBs.

-

A decrease in the HA signal at the molecular weight of UCHL1 indicates inhibition of its activity by this compound.[3][4][5]

-

Intact Protein Mass Spectrometry

This technique is used to confirm the covalent binding of this compound to UCHL1.

-

Reagents: Recombinant UCHL1, this compound.

-

Protocol:

-

Recombinant UCHL1 is incubated with this compound or DMSO for a set period (e.g., 2 hours).

-

The sample is then analyzed by mass spectrometry to determine the molecular weight of the protein.

-

An increase in the mass of UCHL1 corresponding to the molecular weight of this compound confirms covalent adduct formation.[4][5]

-

Visualizing the Science: Diagrams and Workflows

UCHL1 Signaling and Inhibition by this compound

Caption: UCHL1's role in the ubiquitin cycle and its inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the biochemical, cellular, and structural characterization of this compound.

Cellular Effects and Applications

This compound has been shown to effectively inhibit UCHL1 in various cell lines, including HEK293 and the human glioblastoma cell line U-87 MG.[4][7] A key cellular consequence of UCHL1 inhibition by this compound is the reduction of free monoubiquitin levels, phenocopying the effect of a pathogenic UCHL1 mutation observed in mice.[2][3][4] Importantly, this compound does not impair the viability of HEK293 and U-87 MG cells at concentrations where it effectively inhibits UCHL1, highlighting its low cytotoxicity.[1][5]

The availability of this compound and its inactive diastereomer GK16S provides a powerful chemogenomic toolset to dissect the cellular functions of UCHL1 with high precision.[2][4] These probes can be utilized to investigate the role of UCHL1 in various physiological and pathological processes, including protein homeostasis, neurodegeneration, and cancer metastasis.[2][3]

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the development of chemical probes for studying deubiquitinases. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for the research community. Future studies employing this compound are anticipated to further unravel the intricate roles of UCHL1 in health and disease, potentially paving the way for the development of novel therapeutic strategies targeting this enzyme. The detailed characterization of this compound serves as a blueprint for the development of next-generation inhibitors for other challenging enzyme targets.

References

- 1. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 | MDPI [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

GK13S: A Technical Guide to a Potent and Specific Chemical Probe for Interrogating the Deubiquitinase UCHL1 in Ubiquitin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GK13S, a powerful and specific small molecule inhibitor of the deubiquitinase (DUB) Ubiquitin C-terminal Hydrolase L1 (UCHL1). While not a direct participant in ubiquitin signaling cascades, this compound serves as a critical tool for elucidating the intricate roles of UCHL1 in these pathways. This document details the mechanism of action of this compound, presents its quantitative biochemical data, outlines key experimental protocols for its use, and illustrates its application in studying ubiquitin dynamics.

The Ubiquitin System and the Role of UCHL1

The ubiquitin-proteasome system is a fundamental regulatory mechanism in eukaryotic cells, controlling a vast array of cellular processes including protein degradation, signal transduction, and cell cycle progression.[1][2][3] This process involves the concerted action of three enzyme types: E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which attach ubiquitin, a small regulatory protein, to substrate proteins.[4][5]

Deubiquitinating enzymes (DUBs) counteract the action of E3 ligases by removing ubiquitin modifications, thereby regulating the fate of ubiquitinated proteins.[1][6][7][8] UCHL1 is a highly expressed DUB, particularly in the brain, and has been implicated in both neurodegenerative diseases and cancer.[1][6][7][8] Due to its potential as a therapeutic target, the development of specific inhibitors to probe its function is of significant interest to the research and drug development communities.[2][6]

This compound: A Specific and Potent UCHL1 Inhibitor

This compound is a novel, activity-based chemical probe designed for the specific inhibition of UCHL1.[6][7][8] It, along with its stereoisomer GK16S, forms a chemogenomic pair that enables precise investigation of UCHL1 function in cellular contexts.[6][7][8]

Mechanism of Action

This compound acts as a covalent inhibitor of UCHL1.[1][9] Its mechanism involves the formation of a thioimidate bond with the active site cysteine (Cys90) of UCHL1.[7] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states, which is key to its specificity within the UCH family of DUBs.[6][7][8]

Quantitative Data on Inhibitory Activity

The potency and specificity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data for this compound and its related compounds.

| Compound | Target | Assay Type | IC50 (nM) | Notes |

| This compound | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | 50 | Potent and stereoselective inhibitor.[1][6][10] |

| GK13R | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | ~2000 | The (R)-enantiomer is approximately 40-fold less potent, demonstrating stereoselectivity.[6] |

| Cpd158 (parent inhibitor) | Recombinant UCHL1 | Ubiquitin-rhodamine cleavage | 129 | Parent compound from which this compound was derived.[6] |

Table 1: Inhibitory potency of this compound and related compounds against UCHL1.

Elucidating UCHL1's Role in Ubiquitin Signaling with this compound

The high specificity of this compound makes it an excellent tool for dissecting the cellular functions of UCHL1. By inhibiting UCHL1, researchers can observe the downstream consequences on ubiquitin signaling and cellular phenotypes.

Cellular Effects of UCHL1 Inhibition

Treatment of cells with this compound has been shown to phenocopy the effects of UCHL1 inactivation. A key observation is the reduction of monoubiquitin levels in human glioblastoma cell lines, mirroring the phenotype of a UCHL1 inactivating mutation in mice.[6][7][8] This highlights the role of UCHL1 in maintaining the cellular pool of free ubiquitin.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of this compound on UCHL1, preventing the deubiquitination of a substrate protein.

References

- 1. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the ubiquitin system by fragment-based drug discovery [frontiersin.org]

- 3. Roles of ubiquitin‑specific protease 13 in normal physiology and tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Preliminary Neurobiological Studies of GK13S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary neurobiological studies of GK13S, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCH-L1). This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Profile: this compound

This compound is a stereoselective, covalent inhibitor of UCH-L1, a highly abundant deubiquitinating enzyme in neurons. Its inhibitory action allows for the investigation of UCH-L1's role in neuronal function and pathology.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preliminary studies on this compound.

| Parameter | Value | Cell/System Type | Reference |

| IC50 vs. recombinant UCH-L1 | 50 nM | Recombinant Human UCH-L1 | [1] |

| Cellular UCH-L1 Inhibition | 1-10 µM (24h) | HEK293 cells | [1] |

| Effect on Monoubiquitin Levels | Reduction at 5 µM (48h) | U-87 MG human glioblastoma cells | [1] |

| Effect on L-type VGCC Ca2+ Uptake | Depression | Cultured embryonic cortical neurons | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its neurobiological effects primarily through the inhibition of UCH-L1. UCH-L1 is crucial for maintaining the cellular pool of monoubiquitin and is involved in the regulation of protein turnover and stability. By inhibiting UCH-L1, this compound disrupts these processes, leading to downstream effects on neuronal function.

One of the key observed effects of this compound is the modulation of neuronal calcium (Ca2+) signaling. Specifically, inhibition of UCH-L1 by this compound leads to a reduction in the protein levels of the Cav1.2 subunit of L-type voltage-gated calcium channels (VGCCs). This, in turn, depresses Ca2+ influx through these channels, impacting neuronal excitability and calcium homeostasis.[2] The exact mechanism linking UCH-L1 inhibition to reduced Cav1.2 levels is an area of active investigation but is hypothesized to involve altered protein trafficking and degradation pathways.

Figure 1: Proposed signaling pathway of this compound in neurons.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ubiquitin-Rhodamine Cleavage Assay for UCH-L1 Inhibition

This assay quantifies the enzymatic activity of UCH-L1 and its inhibition by this compound.

Materials:

-

Recombinant human UCH-L1

-

This compound

-

Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 20 µL of UCH-L1 solution (final concentration ~2.5 nM) to the wells of the 384-well plate.

-

Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 1 hour to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of Ub-Rho substrate solution (final concentration ~50 nM).

-

Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically for 20-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Fura-2-based Calcium Imaging in Cultured Neurons

This method measures changes in intracellular calcium concentration in response to neuronal depolarization and the effect of this compound.

Materials:

-

Cultured embryonic cortical neurons on glass coverslips

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without high potassium (KCl) for depolarization.

-

Fluorescence imaging setup with excitation wavelengths of 340 nm and 380 nm and emission at ~510 nm.

Procedure:

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality DMSO.

-

Dilute the Fura-2 AM stock solution in physiological salt solution to a final concentration of 2-5 µM.

-

Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh physiological salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Mount the coverslip onto the imaging chamber on the microscope.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Treat the neurons with this compound or vehicle for the desired time.

-

Stimulate the neurons with a high-KCl solution to induce depolarization and calcium influx.

-

Record the changes in fluorescence intensity at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Western Blot for Monoubiquitin Levels

This protocol is used to assess the impact of this compound on the cellular pool of free monoubiquitin.

Materials:

-

Cultured cells (e.g., U-87 MG)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF and PR-619).

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against ubiquitin

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound or vehicle for the specified duration (e.g., 48 hours).

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel to resolve low molecular weight proteins like monoubiquitin.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensity for monoubiquitin and normalize to the loading control.

Experimental Workflow

The logical flow of a typical preliminary study on a novel compound like this compound is depicted below.

Figure 2: Logical workflow for preliminary studies of this compound.

References

The Potent and Selective UCHL1 Inhibitor GK13S: A Technical Overview for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GK13S, a potent and selective covalent inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1). Given the dual and context-dependent role of UCHL1 in various cancers, this compound and its inactive stereoisomer, GK16S, represent critical tools for dissecting the function of UCHL1 in oncology and for potential therapeutic development.

Introduction to this compound and its Target, UCHL1

This compound is a novel, activity-based probe that covalently modifies the active site cysteine (C90) of UCHL1, leading to its irreversible inhibition.[1][2] It was developed as part of a chemogenomic pair with GK16S, its inactive enantiomer, which serves as a crucial negative control for experimental validation.[2][3] The dysregulation of UCHL1, the target of this compound, has been implicated in the progression and metastasis of numerous cancers, although its precise role can be oncogenic or tumor-suppressive depending on the cellular context.[2][4]

Quantitative Data on this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and cellular effects.

| Parameter | Value | Description | Reference |

| IC50 (recombinant UCHL1) | 50 nM | The half-maximal inhibitory concentration against purified recombinant UCHL1 protein. | [1][5] |

| Cellular Target Engagement | ~30 kDa | This compound shows a strong signal for a protein of approximately 30 kDa in HEK293 cells, corresponding to UCHL1. | [3] |

| Cellular Effect | Reduction of monoubiquitin | Treatment of U-87 MG human glioblastoma cells with this compound leads to a decrease in the levels of monoubiquitin. | [2][3] |

Signaling Pathways of UCHL1 in Oncology

UCHL1 is a key regulator of the ubiquitin-proteasome system and influences several signaling pathways critical in cancer. Its deubiquitinase activity can stabilize or degrade key proteins, thereby impacting cell proliferation, survival, and metastasis. The inhibition of UCHL1 by this compound offers a method to probe and potentially counteract these effects.

Caption: UCHL1 signaling pathways in cancer and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of key experiments involving this compound.

In Vitro UCHL1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant UCHL1.

Caption: Workflow for determining the IC50 of this compound against UCHL1.

Methodology:

-

Reagents: Recombinant human UCHL1 protein, this compound (and GK16S as a negative control) in various concentrations, and a fluorogenic ubiquitin substrate (e.g., Ub-AMC).

-

Procedure:

-

Recombinant UCHL1 is pre-incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at room temperature in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic ubiquitin substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay

This protocol is used to confirm that this compound engages with its intended target, UCHL1, within a cellular context.

Methodology:

-

Cell Culture: Human cell lines with known UCHL1 expression (e.g., HEK293 or U-87 MG) are cultured to ~80% confluency.

-

Treatment: Cells are treated with varying concentrations of this compound or the negative control GK16S for a specified duration (e.g., 24 hours).

-

Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with a ubiquitin-based probe that covalently binds to active deubiquitinases (e.g., HA-Ub-VS).

-

Western Blotting: The cell lysates are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against the probe's tag (e.g., anti-HA). A decrease in the signal for the UCHL1-probe complex in this compound-treated cells indicates target engagement.

Cellular Monoubiquitin Level Assessment

This protocol assesses the functional consequence of UCHL1 inhibition by measuring the levels of monoubiquitin in cells.

Methodology:

-

Cell Culture and Treatment: U-87 MG glioblastoma cells are treated with this compound or GK16S at a specific concentration (e.g., 5 µM) for a set time (e.g., 48 hours).

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer.

-

Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an antibody specific for ubiquitin.

-

Analysis: The intensity of the band corresponding to monoubiquitin is quantified and compared between the different treatment groups. A reduction in monoubiquitin levels in this compound-treated cells indicates functional inhibition of UCHL1.

Conclusion

This compound is a valuable research tool for the oncology community. Its high potency and selectivity for UCHL1, combined with the availability of a stereoisomeric negative control, allow for rigorous investigation into the roles of UCHL1 in cancer biology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting UCHL1 in various malignancies.

References

- 1. Frontiers | Ubiquitin Carboxyl-Terminal Hydrolases and Human Malignancies: The Novel Prognostic and Therapeutic Implications for Head and Neck Cancer [frontiersin.org]

- 2. Ubiquitin C-Terminal Hydrolase L1 in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the GK13S Target Protein and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

GK13S is a potent, specific, and covalent inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1), a key enzyme implicated in neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the interaction between this compound and its primary target, UCHL1. It details the binding site and mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers working on the development of UCHL1 inhibitors and the study of its cellular functions.

Introduction to this compound and its Target, UCHL1

This compound is a novel, activity-based probe designed to covalently modify and inhibit the deubiquitinase UCHL1.[1] UCHL1 is a highly abundant protein in neuronal tissues and plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers. Dysregulation of UCHL1 activity has been linked to various pathologies, making it an attractive therapeutic target. This compound offers a powerful tool for studying the physiological and pathological roles of UCHL1.

The this compound-UCHL1 Interaction: Binding Site and Mechanism

This compound is a highly specific covalent inhibitor of UCHL1. The binding and inhibition are characterized by the formation of a covalent bond between the cyanamide "warhead" of this compound and the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This covalent modification irreversibly inactivates the enzyme.

The co-crystal structure of UCHL1 in complex with this compound (PDB ID: 7zm0) reveals that the inhibitor occupies the catalytic cleft of the enzyme.[3] The specificity of this compound for UCHL1 over other members of the UCH family is attributed to its unique binding mode, which locks the enzyme in a hybrid conformation between its apo and ubiquitin-bound states. The pyrrolidine moiety of this compound fits into a distinct pocket present in the apo conformation of UCHL1.[1] Furthermore, this compound mimics the C-terminal LRGG peptide of ubiquitin, forming hydrogen bonds and hydrophobic interactions with residues in the UCHL1 active site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and its related compounds with UCHL1.

Table 1: Inhibitory Potency of this compound and Related Compounds against UCHL1

| Compound | IC50 (nM) | Stereoisomer | Notes |

| This compound | 50[4] | (S)-enantiomer | Potent inhibitor of UCHL1. |

| GK13R | ~2000 | (R)-enantiomer | Approximately 40-fold less potent than this compound, highlighting stereospecificity.[3] |

| Parent Inhibitor | 129[3] | - | The parent compound from which this compound was derived. |

Table 2: Kinetic and Off-Target Binding Information for this compound

| Parameter | Value | Target | Notes |

| kobs/[I] (M⁻¹s⁻¹) | 18,000 ± 3,000 | UCHL1 | Second-order rate constant indicating rapid covalent modification.[1] |

| Off-Target Binding | Confirmed | PARK7, C21orf33 | This compound shows binding to PARK7 and C21orf33 in cellular assays.[1][3] Quantitative affinity data (IC50 or Kd) for these interactions are not yet available. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound-UCHL1 interaction are provided below.

Ubiquitin-Rhodamine Cleavage Assay for IC50 Determination

This fluorescence-based assay measures the enzymatic activity of UCHL1 and its inhibition by this compound.

Materials:

-

Recombinant human UCHL1

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-Mercaptoethanol, 0.05% CHAPS

-

This compound and other test compounds dissolved in DMSO

-

384-well or 1536-well black, medium-binding plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 531-535 nm)

Procedure:

-

Prepare a solution of UCHL1 in assay buffer to the desired final concentration (e.g., 5 nM).

-

Dispense the UCHL1 solution into the wells of the assay plate.

-

Add the test compounds (e.g., this compound) at various concentrations to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Prepare a solution of Ub-Rho110 substrate in assay buffer to the desired final concentration (e.g., 150 nM).

-

Initiate the enzymatic reaction by adding the Ub-Rho110 solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This method directly confirms the covalent adduction of this compound to UCHL1.

Materials:

-

Purified recombinant UCHL1

-

This compound dissolved in DMSO

-

Reaction buffer compatible with mass spectrometry (e.g., ammonium bicarbonate)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubate a solution of UCHL1 (e.g., 0.8 µM) with the test compound (e.g., 1 µM this compound) or DMSO control in the reaction buffer for a specified time (e.g., 2 hours) at room temperature.[1]

-

Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).

-

Analyze the samples by LC-MS. The protein will be detected as a series of multiply charged ions.

-

Deconvolute the mass spectra to determine the molecular weight of the protein.

-

A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Activity-Based Protein Profiling (ABPP) for Cellular Target Engagement

ABPP is used to assess the binding of this compound to UCHL1 and other potential targets in a complex cellular environment.

Materials:

-

HEK293 or other suitable cells

-

This compound with a bioorthogonal handle (e.g., alkyne)

-

Lysis buffer

-

Ubiquitin-based activity probe with a reporter tag (e.g., HA-Ub-VS) for competition assays

-

Click chemistry reagents (e.g., azide-biotin, copper catalyst, ligand)

-

Streptavidin beads for enrichment

-

SDS-PAGE and Western blotting reagents or mass spectrometer for analysis

Procedure:

-

Treat intact cells or cell lysates with various concentrations of the alkyne-tagged this compound probe or a vehicle control for a specified duration.

-

For competition assays, pre-incubate the lysate with this compound before adding a broad-spectrum deubiquitinase activity-based probe like HA-Ub-VS.

-

Lyse the cells (if treated intact) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the this compound probe that is covalently bound to its targets.

-

Enrich the probe-labeled proteins using streptavidin affinity purification.

-

Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against UCHL1 or by quantitative mass spectrometry to identify all protein targets.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving UCHL1 and the experimental workflows described above.

References

Technical Guide: GK13S, a Potent and Selective Deubiquitinase Probe for UCHL1

This technical guide provides an in-depth overview of the discovery, characterization, and application of GK13S, a stereoselective, activity-based probe for the deubiquitinase (DUB) UCHL1. Developed for researchers, scientists, and drug development professionals, this document details the probe's mechanism of action, quantitative biochemical data, and the experimental protocols for its use in cellular contexts.

Introduction to this compound

Deubiquitinases (DUBs) are critical regulators of the ubiquitin system, reversing protein ubiquitination to control a vast array of cellular processes.[1][2][3] Dysregulation of DUBs like Ubiquitin C-terminal Hydrolase L1 (UCHL1) is implicated in neurodegenerative diseases and cancer, making them compelling targets for therapeutic intervention and biological study.[1][2][3][4] The development of specific chemical tools is essential for dissecting their complex cellular functions.[5]

This compound is a potent, non-toxic, and highly selective activity-based probe designed to covalently modify and inhibit UCHL1.[1][2] It is part of a chemogenomic pair with GK16S, a structurally related but less specific probe, which allows for the precise attribution of cellular effects to UCHL1 inhibition.[1] this compound features three key components: a nitrile-based "warhead" for covalent binding, a central aromatic element for target specificity, and an alkyne "handle" for bioorthogonal functionalization via click chemistry.[1][2][6]

Quantitative Data Summary

The potency and selectivity of this compound have been rigorously characterized through biochemical and cellular assays. The data below is compiled for clear comparison.

Table 1: Biochemical Potency against Recombinant UCHL1

| Compound | Type | IC50 (nM) | Kinetic Parameter (kobs/[I], M⁻¹s⁻¹) | Notes |

| This compound | Activity-Based Probe | 50[1][7][8] | 11,000 ± 2,000 | The active, S-enantiomer probe. |

| GK13R | Stereoisomer Control | ~2000 (40-fold less potent)[1][8] | Not Reported | The inactive, R-enantiomer of the probe. |

| Cpd158 | Parent Inhibitor | 129[1][8] | Not Reported | The parent inhibitor from which this compound was derived. |

Table 2: Cellular Activity and Toxicity Profile

| Cell Line | Compound | Concentration | Duration | Effect |

| HEK293 | This compound | 1-10 µM | 24 h | Inhibits cellular UCHL1.[7] |

| HEK293 | This compound | 5 µM | 72 h | Does not impair cell growth.[7] |

| U-87 MG | This compound | up to 5 µM | 72 h | Non-toxic.[1] |

| U-87 MG | This compound | 5 µM | 48 h | Reduces monoubiquitin levels.[7] |

| U-87 MG | GK16S | up to 5 µM | 72 h | Non-toxic.[1] |

Mechanism of Action and Structural Basis for Specificity

This compound functions as a covalent inhibitor. Its nitrile warhead forms a thioimidate adduct with the active site cysteine (C90) of UCHL1, irreversibly inactivating the enzyme.[2][6]

The remarkable specificity of this compound for UCHL1, even within the highly homologous UCH family of DUBs, is conferred by its unique binding mode. The crystal structure of the UCHL1-GK13S complex reveals that the probe locks the enzyme in a hybrid conformation, sharing features of both its apo and ubiquitin-bound states.[1][2][3] The pyrrolidine moiety of this compound settles into a distinct pocket present in the apo state of UCHL1, while its central amide and imidazole ring form hydrogen bonds that mimic ubiquitin binding.[6][8] This dual-state engagement is the structural foundation of its high potency and selectivity.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to validate this compound are provided below.

This protocol determines the concentration of this compound required to inhibit 50% of recombinant UCHL1 activity using a fluorogenic substrate.

-

Reagents: Recombinant UCHL1 protein, Ubiquitin-rhodamine 110, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT, pH 7.5), DMSO, this compound and control compounds.

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.

-

Incubate recombinant UCHL1 (e.g., 0.8 µM) with the diluted compounds or DMSO (vehicle control) for 1 hour at room temperature.[1][8]

-

Initiate the enzymatic reaction by adding Ubiquitin-rhodamine substrate.

-

Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.

-

Calculate the rate of reaction for each concentration.

-

Plot the reaction rates against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

This protocol visualizes the covalent binding of this compound to its protein targets in intact cells.

-

Cell Culture and Treatment:

-

Culture HEK293 or U-87 MG cells to ~80% confluency.

-

Treat the intact cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified duration (e.g., 1 to 24 hours).[1]

-

-

Cell Lysis and Click Chemistry:

-

Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a fluorescent azide reporter (e.g., TAMRA-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA) to the lysate. This attaches the fluorescent tag to the alkyne handle of this compound.[7]

-

-

Visualization:

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A strong band at ~30 kDa corresponds to UCHL1.[1]

-

This protocol assesses the functional consequence of UCHL1 inhibition by measuring cellular monoubiquitin levels.

-

Cell Culture and Treatment:

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBS-T).[1]

-

Incubate the membrane with a primary antibody against ubiquitin.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., anti-Tubulin) should be used to ensure equal protein loading.[1]

-

Quantify band intensity to determine the relative levels of monoubiquitin. A reduction in the monoubiquitin band is expected with this compound treatment but not with GK16S.[1]

-

The Chemogenomic Pair: this compound and GK16S

A key strength of the this compound probe is its use in tandem with GK16S. GK16S is a minimal probe that contains the same nitrile warhead but lacks the central aromatic specificity element of this compound.[1] While GK16S still binds some proteins in a reactivity-driven manner, it does not potently engage UCHL1.[1]

By comparing the cellular effects of this compound to those of GK16S, researchers can confidently attribute specific phenotypes to the inhibition of UCHL1. For instance, this compound treatment leads to a reduction of monoubiquitin levels in U-87 MG cells, phenocopying the effect of a UCHL1 inactivating mutation in mice.[1][3] In contrast, GK16S does not produce this effect, confirming that the phenotype is a direct result of specific UCHL1 engagement.[1]

Conclusion

This compound is a structurally and biochemically well-characterized chemical probe that offers high potency and stereoselective inhibition of UCHL1. Its covalent mechanism of action and the availability of a matched, less-specific control probe (GK16S) make it an invaluable tool for investigating the cellular functions of UCHL1 in protein homeostasis, neurodegeneration, and oncology. The detailed protocols provided herein serve as a guide for its effective application in DUB research and drug discovery.

References

- 1. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Study of Deubiquitinases: Using the Right Tools for the Job - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the GK13S Compound: A Specific and Covalent Inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

This technical guide provides a comprehensive overview of the core characteristics of the this compound compound, a potent and specific covalent inhibitor of the deubiquitinase UCHL1. This document details its mechanism of action, quantitative biochemical and cellular data, key experimental protocols, and relevant signaling pathways.

Core Compound Characteristics

This compound is a novel, activity-based probe that demonstrates high potency and specificity for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitinase implicated in neurodegenerative diseases and cancer.[1][2][3] Developed as a chemogenomic tool, this compound, alongside its less active stereoisomer GK13R and a minimal probe GK16S, allows for the specific investigation of UCHL1 function in cellular contexts.[1] A key feature of this compound is its cyanamide "warhead," which covalently modifies the active site cysteine (Cys90) of UCHL1, leading to irreversible inhibition.[1][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the this compound compound.

| Property | Value |

| IUPAC Name | (S)-1-(2-(1-(prop-2-yn-1-yl)-1H-imidazol-4-yl)acetyl)pyrrolidine-3-carbonitrile |

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| Appearance | Solid |

| Purity | ≥98.0% |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C for 1 month, -80°C for 6 months[6] |

Quantitative Biological Data

This compound exhibits potent and stereoselective inhibition of UCHL1 both in vitro and in cellular models. Its efficacy has been quantified through various assays as detailed below.

| Parameter | Value | Assay/Model System |

| IC50 (in vitro) | 50 nM[4][6] | Recombinant UCHL1, Ubiquitin-Rhodamine Cleavage Assay |

| IC50 (cellular) | Not explicitly defined, but potent inhibition observed at 1-10 µM[6] | HEK293 cells, HA-Ub-VS labeling assay |

| kobs/[I] | 681 M⁻¹s⁻¹[7] | Recombinant UCHL1, kinetic inactivation assay |

| Cellular Effect | Reduces monoubiquitin levels in U-87 MG cells at 5 µM[6] | Human glioblastoma cell line |

| Toxicity | Does not impair HEK293 or U-87 MG cell growth at effective concentrations[1] | Human embryonic kidney and glioblastoma cell lines |

Mechanism of Action and Signaling Pathway

This compound functions as a covalent, irreversible inhibitor of UCHL1.[1] The compound's cyanamide warhead forms a thioimidate linkage with the catalytic cysteine (Cys90) in the active site of UCHL1.[2] This covalent modification locks the enzyme in an inactive conformation.[1][3] The crystal structure of the UCHL1-GK13S complex reveals that the inhibitor occupies the cleft that normally guides the C-terminus of ubiquitin to the active site, thus preventing substrate processing.[1][7]

UCHL1 is a key enzyme in the ubiquitin-proteasome system (UPS). It primarily hydrolyzes small C-terminal adducts of ubiquitin and is responsible for maintaining the cellular pool of monoubiquitin.[6] Dysregulation of UCHL1 activity has been linked to pathways involved in cancer progression and neurodegeneration.[3][5]

Caption: Covalent modification of UCHL1's active site by this compound leads to its irreversible inhibition.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

In Vitro UCHL1 Inhibition Assay (Ubiquitin-Rhodamine Cleavage)

This assay measures the enzymatic activity of UCHL1 by monitoring the cleavage of a fluorogenic substrate.[4]

Materials:

-

Recombinant human UCHL1

-

This compound compound

-

Ubiquitin-Rhodamine 110 substrate (e.g., from R&D Systems)

-

Assay Buffer: 50 mM HEPES (pH 7.6), 0.5 mM EDTA, 5 mM DTT

-

384-well black plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the this compound dilutions or DMSO (vehicle control).

-

Add recombinant UCHL1 to each well to a final concentration of approximately 0.8 µM.

-

Incubate the plate at room temperature for 1 hour to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding Ubiquitin-Rhodamine 110 to a final concentration of ~150-300 nM.

-

Immediately measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.

-

Calculate the initial reaction rates (slope of fluorescence vs. time).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Intact Protein Mass Spectrometry for Covalent Binding

This method confirms the covalent adduction of this compound to UCHL1 by detecting the mass shift of the protein.[4]

Materials:

-

Recombinant human UCHL1

-

This compound compound

-

DMSO

-

Reaction Buffer: e.g., PBS or HEPES buffer

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF)

Procedure:

-

Prepare a solution of recombinant UCHL1 (e.g., 0.8 µM) in the reaction buffer.

-

Treat the UCHL1 solution with this compound (e.g., 1 µM) or DMSO (control).

-

Incubate the mixture at room temperature for 2 hours.

-

Desalt the protein samples using a suitable method (e.g., C4 ZipTip).

-

Analyze the samples by LC-MS. The protein is detected as a series of multiply charged ions.

-

Deconvolute the resulting mass-to-charge spectra to determine the intact mass of the protein.

-

Compare the mass of the this compound-treated UCHL1 with the DMSO-treated control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.

Cellular UCHL1 Activity Assay (HA-Ub-VS Labeling)

This assay assesses the ability of this compound to inhibit UCHL1 activity within intact cells using an activity-based probe.[4]

Materials:

-

HEK293 cells

-

This compound compound

-

HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe

-

Cell lysis buffer (maintaining DUB activity)

-

SDS-PAGE and Western blotting reagents

-

Anti-HA antibody

Procedure:

-

Culture HEK293 cells to ~80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or DMSO for 24 hours.

-

Harvest and lyse the cells in a buffer that preserves deubiquitinase activity.

-

Incubate the cell lysates with the HA-Ub-VS probe. This probe covalently labels the active site of DUBs, including UCHL1.

-

Quench the labeling reaction and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-HA antibody to visualize the labeled DUBs.

-

A decrease in the HA-Ub-VS signal for UCHL1 in this compound-treated samples compared to the control indicates cellular target engagement and inhibition.

Caption: Experimental workflow to assess cellular UCHL1 inhibition by this compound.

Concluding Remarks

This compound is a well-characterized and valuable tool for studying the biology of UCHL1. Its high potency, specificity, and covalent mechanism of action make it a superior probe compared to many previously available inhibitors. The detailed data and protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations into the roles of UCHL1 in health and disease, and to serve as a foundation for further drug development efforts targeting this deubiquitinase.

References

- 1. This compound | UCHL1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GK13S in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK13S is a potent and specific inhibitor of the deubiquitinase Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2] UCHL1 is implicated in the pathogenesis of several diseases, including cancer, and is notably upregulated in glioma.[3] Inhibition of UCHL1 by this compound provides a valuable tool for investigating the role of this deubiquitinase in glioblastoma biology. These application notes provide detailed protocols for utilizing this compound in glioblastoma cell line research, including its effects on cell viability, signaling pathways, and cell migration.

Mechanism of Action

This compound is a ligand and inhibitor of the deubiquitinase UCHL1.[1] It has been demonstrated to inhibit both recombinant and cellular UCHL1.[1] A key effect of this compound in human glioblastoma cells is the reduction of monoubiquitin levels.[1][4] This phenocopies the effect of a pathogenic UCHL1 mutation, validating its use for studying UCHL1 function in a cellular context.[4]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Citation |

| IC50 (recombinant UCHL1) | 50 nM | Recombinant Human UCHL1 | [1] |

| Cellular UCHL1 Inhibition | 1-10 µM (24h) | HEK293 cells | [1] |

| Effect on Monoubiquitin | Reduction observed at 5 µM (48h) | U-87 MG | [1] |

| Effect on Cell Viability | No significant impairment at 5 µM (72h) | HEK293 cells | [1] |

| Effect on Cell Viability | No significant impairment at 1.25 µM (72h) | U-87 MG |

Signaling Pathways

This compound, through its inhibition of UCHL1, is predicted to modulate downstream signaling pathways involved in glioblastoma pathogenesis. One such putative pathway involves Growth Arrest-Specific 2 (GAS2). Studies have shown that knockdown of UCHL1 in glioma cell lines leads to a decrease in GAS2 expression, which in turn inhibits cell migration.[3][5] While direct evidence of this compound modulating GAS2 is still emerging, the specific inhibition of UCHL1 by this compound suggests a similar regulatory effect.

Another critical pathway often dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway. While direct modulation of this pathway by this compound has not been definitively established, the ubiquitin-proteasome system, which UCHL1 is a part of, is known to interact with and regulate components of the PI3K/Akt/mTOR cascade. Further research is warranted to explore the potential interplay between this compound-mediated UCHL1 inhibition and this key cancer signaling network.

Putative signaling pathway affected by this compound in glioblastoma cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U-87 MG, T98G, U251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium and add 100 µL of the this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control.

Workflow for the MTT-based cell viability assay.

Protocol 2: Western Blot Analysis for Monoubiquitin and GAS2

This protocol is for assessing the levels of monoubiquitin and GAS2 protein in glioblastoma cells following this compound treatment.

Materials:

-

Glioblastoma cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Ubiquitin (to detect monoubiquitin), anti-GAS2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound (e.g., 1-10 µM) or vehicle for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

General workflow for Western blot analysis.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the migratory capacity of glioblastoma cells.

Materials:

-

Glioblastoma cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Pipette tips (p200) or scratcher

-

Microscope with camera

Procedure:

-

Create Monolayer: Seed cells in 6-well plates and grow to 90-100% confluency.

-

Create "Wound": Gently scratch a straight line across the cell monolayer with a sterile pipette tip.

-

Wash and Treat: Wash with PBS to remove detached cells. Add fresh medium containing this compound at desired concentrations or vehicle.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound serves as a specific and valuable research tool for elucidating the role of UCHL1 in glioblastoma. The provided protocols offer a framework for investigating its effects on cell viability, key signaling pathways, and cell migration. The observed low cytotoxicity of this compound in glioblastoma cell lines at effective concentrations for UCHL1 inhibition makes it a suitable probe for studying the cellular functions of UCHL1 without confounding cytotoxic effects. Further investigation into the downstream effects of this compound, particularly on the GAS2 and PI3K/Akt/mTOR pathways, will provide deeper insights into the therapeutic potential of targeting UCHL1 in glioblastoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. "Quantitative assessment of glioblastoma phenotypes in vitro establishe" by Taeju Park, Neka Large et al. [scholarlyexchange.childrensmercy.org]

- 3. UCHL1 enhances the malignant development of glioma via targeting GAS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for specific inhibition of the deubiquitinase UCHL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

Application Notes and Protocols for In Vitro UCHL1 Inhibition Assay Using GK13S